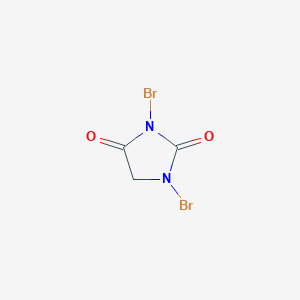
(Dimethylphosphinyl)methanol
概要
説明
(Dimethylphosphinyl)methanol is an organophosphorus compound with the molecular formula C3H9O2P It is characterized by the presence of a phosphinyl group (P=O) bonded to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: (Dimethylphosphinyl)methanol can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{P(O)H} + \text{CH}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: (Dimethylphosphinyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylphosphinic acid. [ \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{(CH}_3\text{)}_2\text{P(O)(OH)} ]
Reduction: It can be reduced to form dimethylphosphine. [ \text{(CH}_3\text{)}_2\text{P(O)CH}_2\text{OH} + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{PH} ]
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Various reagents, including halides and acids, can be employed for substitution reactions.
Major Products:
Oxidation: Dimethylphosphinic acid.
Reduction: Dimethylphosphine.
Substitution: Depending on the reagent used, various substituted phosphinyl compounds can be formed.
科学的研究の応用
(Dimethylphosphinyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of (Dimethylphosphinyl)methanol involves its interaction with various molecular targets. The phosphinyl group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. Additionally, its hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
類似化合物との比較
Dimethylphosphine: (CH3)2PH
Dimethylphosphinic acid: (CH3)2P(O)(OH)
Methanol: CH3OH
Comparison:
Dimethylphosphinyl)methanol vs. Dimethylphosphine: While both compounds contain dimethylphosphine moieties, (Dimethylphosphinyl)methanol has an additional hydroxyl group, making it more versatile in chemical reactions.
Dimethylphosphinyl)methanol vs. Dimethylphosphinic acid: The presence of a hydroxyl group in this compound allows for different reactivity compared to the acidic nature of dimethylphosphinic acid.
Dimethylphosphinyl)methanol vs. Methanol: The phosphinyl group in this compound imparts unique properties compared to the simpler structure of methanol, making it more reactive and useful in specialized applications.
特性
IUPAC Name |
dimethylphosphorylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2P/c1-6(2,5)3-4/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOKIVVUNQCMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207220 | |
| Record name | (Dimethylphosphinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5850-00-0 | |
| Record name | 1-(Dimethylphosphinyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5850-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dimethylphosphinyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dimethylphosphinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethylphosphinyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone](/img/structure/B1606712.png)








